N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate
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Overview
Description
N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate typically involves a multi-step process. One common method includes the reaction of N,N-dimethyl-4-nitroaniline with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfamate esters.
Scientific Research Applications
N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
- N,N-dimethyl-4-nitroaniline
- N,N-dimethyl-4-nitrosoaniline
- N,N-dimethyl-4-aminobenzene
Comparison: N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate is unique due to the presence of both the sulfamate and nitro groups, which confer distinct reactivity and properties
Properties
IUPAC Name |
[4-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-9-3-11(4-10-14)15(19)16-12-5-7-13(8-6-12)18(20)21/h3-10H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIINMUUEYGBVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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